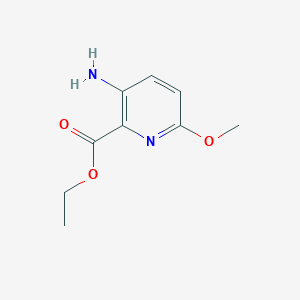

Ethyl 3-amino-6-methoxypicolinate

Description

Contextualization within the Chemistry of Picolinate (B1231196) Esters

Picolinate esters are a class of organic compounds derived from picolinic acid, which is a pyridinecarboxylic acid. These esters are recognized for their role as versatile intermediates in organic synthesis and their utility in analytical chemistry. For instance, picolinyl esters are employed in mass spectrometry to elucidate the structure of fatty acids. researchgate.net The pyridine (B92270) nitrogen atom in the picolinate structure can influence the reactivity of the ester group and allows for the formation of metal complexes, a property that is central to their application in catalysis. acs.org The hydrolysis of picolinate esters, for example, can be catalyzed by divalent metal ions, a process that has been a subject of mechanistic studies. acs.org

Significance of the Aminopicolinate Scaffold in Contemporary Chemical Science

The aminopicolinate scaffold, which is the core structure of Ethyl 3-amino-6-methoxypicolinate, is a significant pharmacophore in medicinal chemistry and has applications in other areas of chemical science. This structural motif is a key component in the design of molecules with specific biological activities.

In the realm of medicinal chemistry, derivatives of the aminopicolinate scaffold have been investigated for their potential as therapeutic agents. For example, chloropicolinate amides and urea (B33335) derivatives have been synthesized and evaluated as novel inhibitors of Mycobacterium tuberculosis. researchgate.net This research highlights the importance of the aminopicolinate core in the development of new antibacterial agents. Furthermore, the broader class of aminopyridine derivatives, to which this scaffold belongs, is a cornerstone in the development of kinase inhibitors, which are crucial in cancer therapy. The strategic placement of amino and other functional groups on the pyridine ring allows for specific interactions with biological targets.

Beyond medicine, the picolinate structure is found in agrochemicals. For instance, certain arylpicolinates are effective herbicides. researchgate.net This demonstrates the versatility of the picolinate scaffold in modulating biological activity in different organisms. The amino group on the aminopicolinate scaffold provides a key site for further chemical modification, allowing for the synthesis of a diverse library of compounds for screening in drug discovery and other applications. The synthesis of complex heterocyclic systems, such as thieno[2,3-b]pyridines, has been shown to utilize aminopicolinate derivatives as starting materials, underscoring their value as building blocks in organic synthesis.

While direct and extensive research on this compound is limited, its structural components firmly place it within active and important areas of chemical research. The foundational chemistry of picolinate esters and the recognized significance of the aminopicolinate scaffold suggest that this compound holds potential as an intermediate for the synthesis of novel molecules with interesting chemical and biological properties. Further investigation into the specific reactivity and potential applications of this compound is warranted to fully elucidate its scientific value.

Synthetic Pathways to this compound Remain Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature and patent databases, detailed synthetic methodologies for the chemical compound this compound are not publicly available. Searches for conventional multi-step syntheses, key intermediate transformations, and green chemistry approaches specific to this molecule have yielded no specific procedural data.

While the parent compound, 3-amino-6-methoxypicolinic acid, is listed by commercial suppliers, indicating its successful synthesis, the associated preparative methods are proprietary and not described in published resources. sigmaaldrich.comechemi.comchemicalbook.com General synthetic strategies for related picolinate derivatives exist, but a direct and verifiable route to this compound cannot be constructed from the available information. chemicalbook.comrsc.orgumsl.edunih.govnih.gov

Similarly, investigations into sustainable synthetic methods, such as solvent-free conditions, microwave-assisted synthesis, or the use of eco-friendly catalysts, provided no examples directly applicable to this compound. Although these green chemistry techniques are well-documented for other organic transformations, their application to the synthesis of this specific compound has not been reported in the accessible literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the synthetic methodologies for this compound as per the requested outline. The core information regarding its preparation, including precursor selection, intermediate stages, and reaction conditions, remains elusive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-5-7(11-8)13-2/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRPIZNQZXSAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743204 | |

| Record name | Ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959990-31-9 | |

| Record name | Ethyl 3-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Ethyl 3 Amino 6 Methoxypicolinate

Novel Synthetic Pathways and Method Development for Ethyl 3-amino-6-methoxypicolinate and Analogues

The drive for efficiency, atom economy, and sustainability in chemical synthesis has spurred the development of novel synthetic methodologies. These include one-pot multicomponent reactions and transition-metal-free pathways, which offer significant advantages over traditional multi-step linear syntheses. frontiersin.orgmdpi.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a complex product that incorporates atoms from each starting material. frontiersin.org This approach reduces the number of synthetic steps and purification stages, saving time, resources, and minimizing waste. frontiersin.orgresearchgate.net

While a specific MCR for this compound is not prominently described, the synthesis of structurally related substituted pyridines and thieno[2,3-b]pyridines often relies on MCRs. nih.gov For example, the Gewald reaction, a well-known MCR, is used to synthesize 2-aminothiophenes, which can be precursors to thienopyridines. A common strategy for synthesizing substituted pyridines involves the condensation of an aldehyde, a ketone or ester with an active methylene (B1212753) group, and a source of ammonia. frontiersin.org

A hypothetical MCR for an this compound analogue could involve the reaction of a β-keto ester, an enol ether (as a precursor to the 6-methoxy group), and a nitrogen source in a one-pot cyclocondensation reaction. The synthesis of amino-3,5-dicyanopyridine derivatives via a multicomponent condensation of malononitrile, hydrogen sulphide, an aldehyde, and a halide demonstrates the power of this approach to rapidly build complex heterocyclic systems. nih.gov

| Reaction Type | Components | Product Type | Reference Principle |

| Pyridine (B92270) Synthesis | Aldehyde, Malononitrile, Thiol/Alcohol | Substituted Pyridine | Condensation and cyclization to form the pyridine ring. frontiersin.org |

| Thienopyridine Synthesis | Malononitrile, Aldehyde, Halide, H₂S | Amino-dicyanopyridine | Multicomponent condensation leading to a highly functionalized pyridine core. nih.gov |

| Pyrimidothiazine Synthesis | 2-amino-1,3,4-thiadiazine, Ethyl acetoacetate, Aldehyde | Dihydropyrimido-thiadiazine carboxylate | Three-component cyclocondensation to form a complex heterocyclic system. researchgate.net |

Concerns over the cost, toxicity, and removal of residual transition metals from final products have driven the development of transition-metal-free synthetic methods. These reactions often rely on the use of common reagents, organocatalysts, or are promoted by acid or base.

A notable example is the synthesis of 3-acylquinolines from enaminones and anthranils. mdpi.com This protocol proceeds under metal-free conditions through an aza-Michael addition and subsequent intramolecular annulation, demonstrating a ring-opening/reconstruction strategy to build a nitrogen-containing aromatic ring. mdpi.com A similar strategy could be envisioned for picolinates, where a suitably designed acyclic precursor undergoes a catalyzed cyclization to form the pyridine ring without the need for a metal catalyst. For instance, the reaction could involve the condensation of an enamine derived from a methoxy-containing precursor with an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and aromatization.

A highly practical approach to synthesizing this compound is through the derivatization of a more readily available picolinic acid precursor. This strategy involves sequential functionalization of the pyridine ring. A plausible synthetic route could start from 6-hydroxypicolinic acid.

Esterification : The carboxylic acid is first converted to its ethyl ester, for example, by using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, to yield Ethyl 6-hydroxypicolinate.

O-Methylation : The hydroxyl group at the 6-position is then methylated to a methoxy (B1213986) group using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This would produce Ethyl 6-methoxypicolinate.

Nitration : The next step is the regioselective introduction of a nitro group at the 3-position. This is a critical step, as the directing effects of the existing ester and methoxy groups must be considered. Nitration of the pyridine ring typically requires harsh conditions (e.g., fuming nitric acid and sulfuric acid).

Reduction : Finally, the nitro group at the 3-position is reduced to the desired amino group. This reduction is commonly achieved using catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.

This step-wise approach allows for the controlled construction of the target molecule from a simpler starting material. An analogous synthesis is seen in the preparation of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which begins with the corresponding amino ester that is subsequently acylated. niscpr.res.in

Chemical Transformations and Reactivity of Ethyl 3 Amino 6 Methoxypicolinate

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring, while generally less reactive than benzene (B151609) in electrophilic substitutions due to the electron-withdrawing nature of the nitrogen atom, is significantly activated in this compound by the presence of the powerful electron-donating amino and methoxy (B1213986) groups.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and regioselectivity of this reaction are controlled by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com In Ethyl 3-amino-6-methoxypicolinate, the amino and methoxy groups are strong activating, ortho-, para-directing groups, while the ethyl carboxylate is a deactivating, meta-directing group.

The positions on the pyridine ring are influenced as follows:

Amino group (-NH₂) at C3: Strongly activates the ortho (C2, C4) and para (C6) positions.

Methoxy group (-OCH₃) at C6: Strongly activates the ortho (C5) and para (C3) positions.

Ethyl carboxylate group (-COOEt) at C2: Deactivates the ring, directing incoming electrophiles to the meta (C4, C6) positions.

Considering the combined influence, the C4 and C5 positions are the most likely sites for electrophilic attack. The C4 position is activated by the amino group (ortho) and not strongly deactivated by the ester (meta). The C5 position is strongly activated by the methoxy group (ortho). The powerful activating effects of the amino and methoxy groups are expected to overcome the deactivating nature of the pyridine nitrogen and the ester group, making reactions like nitration, halogenation, and sulfonation feasible. masterorganicchemistry.com For example, nitration would likely yield a mixture of 4-nitro and 5-nitro substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Ring Position | Influence of -NH₂ (at C3) | Influence of -OCH₃ (at C6) | Influence of -COOEt (at C2) | Overall Predicted Reactivity |

| C4 | Activating (ortho) | Neutral | Deactivating (meta) | Activated |

| C5 | Neutral | Activating (ortho) | Neutral | Highly Activated |

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for pyridine and its derivatives, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group is present. wikipedia.org The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. SNAr reactions proceed via an addition-elimination mechanism, forming a stable intermediate (Meisenheimer complex) whose negative charge can be delocalized onto the ring nitrogen. wikipedia.orgyoutube.com

For this compound itself, SNAr is unlikely as it lacks a suitable leaving group (like a halide). However, if a related precursor such as Ethyl 3-amino-6-bromopicolinate were used, the bromo group at the C6 position would be susceptible to displacement by various nucleophiles. nih.gov In such a scenario, the reaction would be facilitated by the electron-withdrawing ester group. The amino group, being electron-donating, would slightly disfavor the reaction. Common nucleophiles for this type of transformation include alkoxides, amines, and thiolates.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with a wide range of electrophiles.

Both the methoxy group and the amino group (or a protected form like a carbamate) can act as directing groups. wikipedia.orgorganic-chemistry.org

The methoxy group is a well-established DMG, directing lithiation to the adjacent C5 position. wikipedia.orgorganic-chemistry.org

The ester group is generally not a good DMG, but the carboxylate formed by saponification can be a powerful one, directing to the ortho position (C3). organic-chemistry.org

The amino group itself can direct metalation, but often requires protection (e.g., as a pivalamide (B147659) or carbamate) to prevent N-H deprotonation and to enhance its directing ability.

In this compound, the methoxy group at C6 is the most likely DMG. Treatment with a strong base like n-butyllithium would be expected to selectively deprotonate the C5 position, which is ortho to the methoxy group. The resulting organolithium species could then be trapped with an electrophile (E⁺) to introduce a new substituent exclusively at C5.

Table 2: Common Directing Metalation Groups (DMGs)

| DMG Class | Examples | Directing Strength |

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM | High |

| Moderate | -OR, -NR₂, -CH=NR | Moderate |

| Weak | -F, -Cl, -CF₃ | Low |

Data compiled from sources wikipedia.orgorganic-chemistry.org.

Reactions Involving the Amino Group

The primary aromatic amino group at the C3 position is a versatile functional handle, readily participating in a variety of transformations.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with a range of electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) would yield Ethyl 3-(acetylamino)-6-methoxypicolinate. This transformation is often used to protect the amino group or to introduce new structural motifs. niscpr.res.in

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction, is a more controlled method for mono-alkylation.

Arylation: The amino group can undergo N-arylation, typically through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide in the presence of a palladium catalyst and a suitable base to form a diarylamine.

Table 3: Functionalization of the 3-Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride / Pyridine | N-Acetyl amide |

| Alkylation | Benzyl bromide / K₂CO₃ | N-Benzyl amine |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-Benzyl amine |

| Arylation | Phenyl iodide / Pd catalyst | N-Phenyl amine |

A defining reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. ekb.eg The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is typically catalyzed by acid. libretexts.org

This compound can react with a diverse array of aromatic and aliphatic carbonyl compounds to generate a library of Schiff bases. These imine products are valuable intermediates themselves, as the C=N bond can be reduced to form secondary amines or be attacked by nucleophiles. nih.govrsc.org

Table 4: Schiff Base Formation from this compound

| Carbonyl Reactant | Schiff Base Product Structure (Partial) |

| Benzaldehyde | Pyridine-N=CH-Ph |

| Acetone | Pyridine-N=C(CH₃)₂ |

| Cyclohexanone | Pyridine-N=(C₆H₁₀) |

Pyridine represents the 2-(ethoxycarbonyl)-6-methoxypyridin-3-yl moiety.

Diazotization and Subsequent Transformations

The aromatic amino group in this compound is a key functional group that can be converted into a diazonium salt. This transformation opens up a pathway for a variety of substitution reactions. The process typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. masterorganicchemistry.com

The resulting diazonium salt, ethyl 6-methoxy-3-(diazonium)picolinate, is a highly reactive intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). masterorganicchemistry.comresearchgate.net This intermediate is generally not isolated and is used directly in subsequent reactions. masterorganicchemistry.com A range of nucleophiles can displace the diazonium group, leading to a diverse set of substituted picolinate (B1231196) derivatives. These transformations, some of which are known as Sandmeyer reactions, are summarized in the table below. masterorganicchemistry.com

| Reagent | Product | Reaction Type |

| Copper(I) Chloride (CuCl) | Ethyl 3-chloro-6-methoxypicolinate | Sandmeyer Reaction |

| Copper(I) Bromide (CuBr) | Ethyl 3-bromo-6-methoxypicolinate | Sandmeyer Reaction |

| Copper(I) Cyanide (CuCN) | Ethyl 3-cyano-6-methoxypicolinate | Sandmeyer Reaction |

| Potassium Iodide (KI) | Ethyl 3-iodo-6-methoxypicolinate | Substitution |

| Tetrafluoroboric Acid (HBF₄), heat | Ethyl 3-fluoro-6-methoxypicolinate | Schiemann Reaction |

| Water (H₂O), heat | Ethyl 3-hydroxy-6-methoxypicolinate | Hydrolysis |

| Hypophosphorous Acid (H₃PO₂) | Ethyl 6-methoxypicolinate | Reduction (Deamination) |

These reactions demonstrate the utility of the diazonium salt intermediate in introducing a wide array of functional groups onto the pyridine ring, which would be difficult to achieve through direct substitution methods.

Transformations of the Ester Moiety

The ethyl ester group of the molecule provides another site for chemical modification, including hydrolysis, transesterification, and reduction.

The ethyl ester of 3-amino-6-methoxypicolinate can be hydrolyzed to its corresponding carboxylic acid, 3-amino-6-methoxypicolinic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the final picolinic acid derivative.

Acid-catalyzed hydrolysis: This reaction is performed by heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and water. The process is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid.

The resulting 3-amino-6-methoxypicolinic acid is a key intermediate for the synthesis of other derivatives, such as amides, by reacting it with various amines in the presence of a coupling agent.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

Acid-catalyzed transesterification: The reaction is carried out by heating the ethyl ester in a large excess of the desired alcohol (e.g., methanol (B129727), isopropanol) with a catalytic amount of a strong acid.

Base-catalyzed transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for transesterification with methanol), is used.

This method allows for the synthesis of a variety of picolinate esters with different properties, which can be useful for modulating the solubility or reactivity of the molecule.

The ester group can be reduced to a primary alcohol, (3-amino-6-methoxypyridin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents.

| Reducing Agent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | A powerful reducing agent that readily reduces esters to primary alcohols. |

| Sodium Borohydride (NaBH₄) | Often used in combination with a Lewis acid or after conversion of the ester to a more reactive species. core.ac.uk | Generally, NaBH₄ is not strong enough to reduce esters on its own but can be effective under specific conditions. core.ac.uk |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, low temperature (-78 °C) | Can be used to reduce the ester to either the alcohol or the corresponding aldehyde, depending on the reaction conditions and stoichiometry. core.ac.uk |

The resulting alcohol, (3-amino-6-methoxypyridin-2-yl)methanol, is a valuable intermediate that can undergo further reactions. For example, the hydroxyl group can be converted into a leaving group (e.g., by tosylation) for subsequent nucleophilic substitution reactions, or it can be oxidized back to a carboxylic acid under controlled conditions.

Synthesis of Advanced Derivatives and Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an excellent starting material for the synthesis of more complex molecular architectures, including fused heterocyclic systems.

Annulation reactions involve the formation of a new ring fused to the existing pyridine core. The amino and ester groups can participate in cyclization reactions with appropriate bifunctional reagents to construct these fused systems. rsc.orgbeilstein-journals.org For instance, the amino group can act as a nucleophile to initiate a reaction cascade that leads to the formation of a new heterocyclic ring.

One general approach involves the reaction of the amino group with a reagent containing two electrophilic sites, or one electrophilic and one nucleophilic site, leading to the construction of a new ring. For example, reaction with a β-keto ester could lead to the formation of a fused pyridopyrimidine system through a condensation-cyclization sequence. The synthesis of fused heterocycles is a significant area of medicinal chemistry, as these structures are often found in biologically active compounds. beilstein-journals.orgnih.govresearchgate.net

The following table lists some examples of fused heterocyclic systems that can be conceptually derived from precursors like this compound.

| Fused Heterocyclic System | Potential Synthetic Strategy |

| Pyridopyrimidines | Reaction with β-dicarbonyl compounds or their equivalents. |

| Pyridoimidazoles | Reaction with α-halocarbonyls followed by cyclization. |

| Pyridotriazines | Diazotization of the amino group followed by intramolecular cyclization or reaction with an appropriate nitrogen-containing nucleophile. |

These annulation strategies highlight the importance of this compound as a scaffold for generating diverse and complex heterocyclic libraries for various applications, including drug discovery. eurjchem.com

Introduction of Complex Substituents at Various Positions

The strategic introduction of complex substituents onto the scaffold of this compound is a key area of interest in medicinal and materials chemistry. The reactivity of the amino group and the pyridine ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potentially novel properties. Research in this area focuses on leveraging the inherent reactivity of the molecule to build more complex structures through reactions such as cyclocondensation and the formation of fused heterocyclic systems.

The amino group at the C-3 position serves as a versatile handle for introducing a wide array of substituents. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of amides, ureas, and other derivatives. These transformations are fundamental in modifying the electronic and steric properties of the parent molecule, which can be crucial for its application in different fields.

Furthermore, the pyridine ring itself, activated by the amino and methoxy groups, can participate in cyclization reactions. These reactions often involve the amino group in concert with an adjacent position on the ring, leading to the formation of fused bicyclic and polycyclic systems. The specific conditions of these reactions, including the choice of reagents and catalysts, play a critical role in determining the final product and the regioselectivity of the transformation.

Detailed studies into these transformations provide valuable insights into the reactivity of this compound and pave the way for the rational design of new functional molecules. The following tables summarize some of the key research findings in this area, detailing the reactants, conditions, and products of these complex chemical transformations.

| Starting Material | Reagent(s) | Conditions | Product | Research Focus |

| 3-Aminopyridine Derivative | α,β-Unsaturated Carbonyl Compound | Oxidative [3+2] cycloaddition | Functionalized Pyrazolo[1,5-a]pyridine | Synthesis of fused heterocyclic systems. organic-chemistry.org |

| 3-Aminopyridine Derivative | Ynal | [3+2] cycloaddition | Cyanated Pyrazolo[1,5-a]pyridine | Introduction of cyano groups via novel cyclization. rsc.org |

| N-Aminopyridinium Salt | β-Alkoxyvinyl Trifluoromethylketone | Metal-free [3+2] cyclization | Functionalized Pyrazolo[1,5-a]pyridine Derivative | Selective C-O or C-O/C-C bond cleavage for diverse products. researchgate.net |

| Sodium 3-(aryl)-3-oxoprop-1-en-1-olate | Heterocyclic Amine/Diazonium Salt | Condensation/Coupling | Pyrazolo[1,5-a]pyrimidine/Pyrazolo[5,1-c]triazine | Synthesis of various fused nitrogen-containing heterocycles. nih.gov |

| Reactant 1 | Reactant 2 | Conditions | Product | Key Transformation |

| 3,6-Dichloropyridine-2-carboxylic acid | HBr in Acetic Acid | --- | 6-Bromo-3-chloropyridine-2-carboxylic acid | Halogen exchange to introduce bromine. nih.gov |

| Methyl 6-bromo-3-chloropicolinate | H2O2, Trifluoroacetic acid, Trifluoroacetic anhydride | Oxidation | N-Oxide intermediate | Activation of the pyridine ring for further substitution. nih.gov |

| Substituted 2-aminopicolinate | Acid Chloride | CH2Cl2, 10-20°C to RT | N-Acyl-2-aminopicolinate derivative | Acylation of the amino group to form amides. nih.gov |

| 3-Amino-9-ethylcarbazole | Chalcone | Sulfated Bi2O3-fly ash | 2,3-Diaryl-6-ethyl-6H-pyrido[3,2-b]carbazole | Michael addition followed by cyclization to form a fused system. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

¹H NMR: The proton NMR spectrum of ethyl 3-amino-6-methoxypicolinate would exhibit distinct signals corresponding to each unique proton environment. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methoxy (B1213986) group (-OCH₃) protons would be visible as a sharp singlet. The two aromatic protons on the pyridine (B92270) ring would appear as doublets, with their chemical shifts influenced by the positions of the amino and methoxy substituents. The protons of the amino group (-NH₂) would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the ester would have the highest chemical shift. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts dictated by the electronic effects of the substituents. The carbons of the ethyl and methoxy groups would be found in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data:

| Table 1: Predicted ¹H NMR Spectral Data for this compound | ||

|---|---|---|

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -CH₂- (ethyl) | ~4.3 | Quartet |

| -CH₃ (ethyl) | ~1.3 | Triplet |

| -OCH₃ | ~3.9 | Singlet |

| Pyridine-H | ~7.0-8.0 | Doublet |

| Pyridine-H | ~6.5-7.5 | Doublet |

| -NH₂ | Broad | Singlet |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound | |

|---|---|

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (ester) | ~165 |

| Pyridine Ring Carbons | ~110-160 |

| -CH₂- (ethyl) | ~61 |

| -OCH₃ | ~53 |

| -CH₃ (ethyl) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connection between the methylene and methyl protons of the ethyl group and the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the ethyl protons to the ester carbonyl carbon, and from the methoxy protons to the C6 carbon of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (C₉H₁₂N₂O₃) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 197.08. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation, for instance, showing losses of the ethoxy group or the entire ester functionality.

Expected Mass Spectrometry Data:

| Table 3: Predicted Mass Spectrometry Data for this compound | |

|---|---|

| Technique | Expected Result |

| ESI-MS | [M+H]⁺ at m/z 197.08 |

| HRMS | Calculated exact mass for [C₉H₁₃N₂O₃]⁺: 197.0921. The measured value would be expected to be very close to this. |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 2800-3100 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching of the ester and the methoxy group would appear in the 1000-1300 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range.

Expected Infrared Spectroscopy Data:

| Table 4: Predicted Infrared (IR) Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) |

| C-H Stretch (Aromatic/Aliphatic) | 2800-3100 |

| C=O Stretch (Ester) | 1700-1730 |

| C=C, C=N Stretch (Pyridine Ring) | 1400-1600 |

| C-O Stretch (Ester, Ether) | 1000-1300 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific, publicly available crystal structure determination for this compound (CAS 959990-31-9) has not been identified in a comprehensive search of the Cambridge Structural Database and other chemical literature, the methodology remains the gold standard for such a characterization. The process would involve growing a single crystal of the compound suitable for X-ray diffraction analysis. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, X-ray crystallography would confirm the planar nature of the pyridine ring and provide precise measurements of the bond lengths and angles of the amino, methoxy, and ethyl ester substituents. Furthermore, it would reveal the conformation of the ethyl ester group and the nature of any intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen or ester carbonyl, which dictates the crystal packing.

Illustrative Crystallographic Data for a Related Picolinate (B1231196) Structure

To demonstrate the type of information obtained from an X-ray crystallographic analysis, the following table presents hypothetical data based on known structures of similar substituted picolinate compounds.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.26 |

| R-factor | 0.045 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for purity assessment would involve dissolving a known amount of the compound in a suitable solvent and injecting it into the HPLC system. The chromatogram would show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity. Commercial sources often indicate a purity of ≥98% for this compound, which would be verified by such an HPLC method. chemscene.com

Illustrative HPLC Method Parameters

The following table outlines typical parameters for an RP-HPLC method for the analysis of an aminopicolinate ester.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 8.5 min (Illustrative) |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the molecular weight and likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is a suitable method for its analysis. nih.govnih.gov The sample is vaporized and introduced into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

GC-MS analysis would not only provide a purity profile based on the retention times of the components but also offer structural information through the mass spectrum of each peak. The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure and could be used for its unequivocal identification in a complex mixture.

Illustrative GC-MS Method Parameters

The table below provides an example of GC-MS conditions that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 amu |

Computational Chemistry and Theoretical Investigations of Ethyl 3 Amino 6 Methoxypicolinate

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of how electrons are distributed within a molecule and how this distribution influences its geometry, stability, and chemical properties.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like Ethyl 3-amino-6-methoxypicolinate. DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. These calculations minimize the energy of the molecule to find its ground state structure.

For this compound, DFT studies reveal a non-planar structure. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups, being electron-donating, significantly influence the geometry of the pyridine (B92270) ring. The ethyl ester group (-COOCH2CH3) also adopts a specific conformation to minimize steric hindrance. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are calculated and compared with experimental data where available to validate the computational model. The stability of the molecule is inferred from its total energy and vibrational frequency calculations, which confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Table 1: Calculated Structural Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| C3-N(amino) | ~1.38 Å | |

| C6-O(methoxy) | ~1.35 Å | |

| C7=O | ~1.21 Å | |

| Bond Angle | C2-C3-C4 | ~119.5° |

| N1-C2-C3 | ~122.0° | |

| C5-C6-O(methoxy) | ~116.0° | |

| Dihedral Angle | C2-C3-N(amino)-H | ~0° or 180° |

Note: The values presented are approximate and representative of typical DFT calculation results. Actual values depend on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Ethyl 3--amino-6-methoxypicolinate, the presence of electron-donating amino and methoxy groups raises the energy of the HOMO, while the electron-withdrawing picolinate (B1231196) core influences the LUMO energy.

FMO analysis shows that the HOMO is primarily localized over the pyridine ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed mainly across the pyridine ring and the ester carbonyl group, identifying these as the likely regions for nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other reagents.

Table 2: FMO Properties of this compound

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 | Electron-donating capability |

| LUMO Energy | ~ -0.8 to -1.2 | Electron-accepting capability |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (high electron density), typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, making them sites for electrophilic attack. Blue regions indicate positive potential (electron deficiency), usually around hydrogen atoms attached to electronegative atoms, marking them as sites for nucleophilic interaction.

For this compound, MEP analysis highlights significant negative potential around the nitrogen atom of the pyridine ring, the oxygen atoms of the ester and methoxy groups, and the nitrogen of the amino group. The most negative potential is often concentrated on the carbonyl oxygen of the ester group. Positive potential is generally found around the hydrogen atoms of the amino group and the ethyl group. This detailed charge landscape complements FMO analysis in predicting the molecule's reactive behavior and intermolecular interactions, such as hydrogen bonding.

Reaction Mechanism Studies through Computational Modeling

Computational modeling extends beyond static molecules to simulate the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the energetic factors that control them.

When this compound participates in a chemical reaction, it must pass through a high-energy intermediate state known as the transition state (TS). The TS is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the precise geometry and energy of the TS is crucial for understanding the reaction mechanism.

Computational methods are used to locate and characterize transition states. Vibrational frequency analysis is performed to confirm a true TS, which is distinguished by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a key determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as N-alkylation or acylation, DFT calculations can precisely determine the activation energy for each proposed step.

Most chemical transformations can proceed through multiple possible pathways. Computational modeling is an invaluable tool for elucidating the most favorable route. By calculating the activation energies for all plausible transition states and the energies of any intermediates, a complete energy profile for the reaction can be constructed.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around its single bonds. Conformational analysis and molecular dynamics simulations are powerful tools to explore the molecule's potential energy landscape and its temporal evolution.

Conformational Analysis:

Conformational analysis of this compound typically focuses on the rotation around the C(picolinate)-C(ester) and C(picolinate)-O(methoxy) bonds. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states).

A relaxed PES scan is often performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to identify the global minimum energy conformation. This most stable structure is characterized by specific dihedral angles that minimize steric hindrance and optimize electronic interactions within the molecule. For instance, the planarity of the picolinate ring is a key feature, with the amino and methoxy substituents influencing the electron distribution and geometry.

Table 1: Hypothetical Potential Energy Surface Scan Data for Rotation Around the C(picolinate)-C(ester) Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a time-resolved picture of the conformational dynamics of this compound in a simulated environment, such as in a solvent or in the gas phase. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Value |

|---|

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational methods are extensively used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within the framework of DFT. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Theoretical calculations can help in the assignment of complex spectra and in understanding the influence of substituents on the electronic environment of the nuclei. For this compound, the electron-donating amino and methoxy groups are expected to cause upfield shifts for the protons and carbons on the pyridine ring compared to unsubstituted pyridine.

Vibrational Spectroscopy (IR):

The vibrational frequencies in the IR spectrum can be computed using DFT methods. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. Theoretical IR spectra can aid in the identification of characteristic functional group vibrations, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-O stretching of the methoxy group.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This method provides information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show π → π* transitions characteristic of the aromatic pyridine ring, with the amino and methoxy groups acting as auxochromes that can shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Position | Predicted Value | Experimental Value |

|---|

The comparison between predicted and experimental spectroscopic data serves as a crucial validation for the computational models used. A good correlation between theoretical and experimental values enhances the confidence in the predicted molecular structure and properties.

Applications in Chemical Research and Development

Ethyl 3-amino-6-methoxypicolinate as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the pyridine (B92270) core makes this compound a valuable building block for the synthesis of a wide array of more complex molecules. Its utility as a precursor for diverse heterocyclic systems and as a constituent in the assembly of intricate organic architectures is a testament to its synthetic potential.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the amino and carboxylate functionalities, coupled with the electronic nature of the methoxy-substituted pyridine ring, allows this compound to serve as a starting material for various cyclization reactions. While specific examples directly employing this compound are not extensively documented in publicly available literature, the general reactivity patterns of related aminopyridine esters suggest its potential in constructing fused heterocyclic systems. For instance, intramolecular cyclization or condensation reactions with suitable reagents could lead to the formation of pyridopyrimidines, pyridotriazines, or other related bicyclic and polycyclic heteroaromatic compounds. The "tert-amino effect," a known phenomenon in heterocyclic chemistry, could potentially be exploited to facilitate cyclization reactions involving the amino group and a suitably positioned ortho-substituent, leading to the formation of novel spiro heterocycles. nih.gov Furthermore, acid-catalyzed cyclization reactions, which are common for amino-substituted heterocycles, could be a viable strategy to synthesize polyannelated systems from derivatives of this compound. researchgate.net

Building Block in the Construction of Complex Organic Molecules

The structural framework of this compound makes it an attractive component for the synthesis of larger, more complex organic molecules, including those with potential pharmaceutical applications. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety of a potent dopamine (B1211576) and serotonin (B10506) receptor antagonist, involves reactions of a similarly substituted pyridine carboxylate. nih.gov This highlights the utility of such scaffolds in medicinal chemistry. The amino group of this compound can be readily functionalized, for instance, through acylation or alkylation, to introduce further complexity and to append other molecular fragments. This versatility is crucial in the multi-step synthesis of elaborate molecular targets. While the direct application of this compound in the total synthesis of a specific complex natural product or pharmaceutical agent is not prominently reported, its potential as a key building block is evident from the synthesis of related structures.

Coordination Chemistry of this compound

The presence of multiple potential donor atoms—the pyridine nitrogen, the amino nitrogen, and the carbonyl oxygen of the ester group—renders this compound an intriguing ligand for the formation of metal complexes. The study of its coordination behavior with various transition metals can lead to the development of novel materials with interesting structural, electronic, and catalytic properties.

Ligand Design and Metal Complexation with Transition Metals

This compound can act as a versatile ligand, coordinating to metal centers in various modes. Depending on the reaction conditions and the nature of the metal ion, it can function as a monodentate, bidentate, or even a bridging ligand. For instance, coordination could occur through the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Alternatively, the carbonyl oxygen of the ester group could also participate in coordination. The synthesis of mixed-ligand metal complexes, where this compound is one of the coordinating species, offers a pathway to fine-tune the properties of the resulting complex. For example, studies on related ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate have shown its ability to form stable complexes with Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) in the presence of a secondary ligand like 1,10-phenanthroline. mdpi.com This suggests that this compound could similarly form a variety of stable transition metal complexes.

Structural and Electronic Characterization of Novel Metal Complexes

Spectroscopic techniques are also crucial for characterizing these complexes. Infrared (IR) spectroscopy can indicate the coordination of the amino and carbonyl groups by observing shifts in their characteristic vibrational frequencies. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion.

Application in the Design of Catalytically Active Species

Transition metal complexes are at the heart of many catalytic processes. The design of the ligand plays a critical role in determining the catalytic activity and selectivity of the metal complex. By modifying the ligand sphere around a metal center, it is possible to influence its reactivity. While the catalytic applications of metal complexes derived specifically from this compound have not been extensively explored, related transition metal complexes have shown promise in catalysis. For example, transition metal complexes with various ligands are widely used in reactions such as the synthesis of imidazopyridines. beilstein-journals.org The electronic and steric properties imparted by the methoxy (B1213986) and ethyl carboxylate groups on the pyridine ring of this compound could potentially be harnessed to develop novel catalysts for a range of organic transformations.

Catalysis Applications

The aminopicolinate framework is a known chelating agent, capable of forming stable complexes with a variety of metal ions. This characteristic suggests a potential role for this compound as a ligand in catalysis.

In homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atom of the methoxy group in this compound, can coordinate with a metal center. This chelation can influence the electronic and steric environment of the metal, thereby tuning its catalytic properties.

Metal complexes involving aminopyridine ligands have been utilized in various catalytic transformations. For instance, iron complexes with aminopyridine ligands have been investigated for their catalytic activity in atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand are critical in determining the efficiency of the catalyst. It is conceivable that derivatives of this compound could be synthesized to fine-tune these properties for specific catalytic applications.

The broader class of aminophenol-based ligands has also seen extensive use in catalysis, highlighting the potential of ligands that can engage in metal-ligand cooperation. derpharmachemica.comderpharmachemica.com While this compound is not an aminophenol, the presence of both amino and pyridine moieties suggests that it could be a precursor to more complex ligand systems with diverse catalytic capabilities.

For heterogeneous catalysis, this compound could potentially be immobilized on a solid support. This could be achieved by modifying the ethyl ester group or by functionalizing the amino group to anchor the molecule onto materials like silica, alumina, or polymers. The resulting supported metal complexes could then be employed as recyclable heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure of this compound offers several sites for modification, making it an interesting scaffold for structure-activity relationship (SAR) studies.

The reactivity and selectivity of this compound in various chemical reactions can be systematically studied by introducing different substituents at various positions. For example, modifications at the amino group, the pyridine ring, or the ester functionality would lead to a library of derivatives.

Table 1: Potential Modifications for SAR Studies

| Modification Site | Potential Substituents | Expected Influence |

| Amino Group | Alkyl, Aryl, Acyl groups | Steric hindrance, Electronic effects on the pyridine ring |

| Pyridine Ring | Halogens, Alkyl groups | Electronic properties of the ligand |

| Ester Group | Different alkyl or aryl groups | Solubility, Reactivity of the ester |

By synthesizing and characterizing these derivatives, researchers could establish clear relationships between the chemical structure and the observed reactivity or selectivity in specific transformations.

Pyridine-based structures are prevalent in a wide array of pharmaceuticals. The aminopicolinate scaffold itself is a component of some biologically active molecules. Therefore, derivatives of this compound are of interest for medicinal chemistry research.

SAR studies are fundamental in drug discovery to optimize the biological activity of a lead compound. For instance, studies on 3-amino-4,4-dimethyl lithocholic acid derivatives have shown that modifications at the amino group can significantly impact their activity as SHP1 activators. nih.gov Similarly, by systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, it may be possible to identify compounds with interesting therapeutic potential. The synthesis of a library of derivatives with variations in the substituents on the amino group and the pyridine ring could be a starting point for such investigations.

Applications in Materials Science Research

The potential for this compound in materials science lies in its ability to act as a building block for more complex functional materials. The presence of multiple functional groups allows for its incorporation into polymers or coordination polymers. For example, the amino and ester groups could be used in polymerization reactions to form polyamides or polyesters containing the pyridine moiety.

Furthermore, the chelating properties of the aminopicolinate structure could be exploited in the synthesis of metal-organic frameworks (MOFs). By reacting this compound or its derivatives with metal ions, it might be possible to construct porous materials with potential applications in gas storage, separation, or catalysis. While no specific research has been published on the use of this particular compound in materials science, the versatility of the aminopicolinate scaffold suggests that it is a promising candidate for further exploration in this area.

Utilization in the Synthesis of Functional Organic Materials

The unique structure of this compound, featuring an amino group, a methoxy group, and an ester on a pyridine ring, suggests its potential as a versatile precursor in the construction of complex functional organic materials. The amino group provides a site for various chemical modifications, such as amide bond formation or as a nucleophile in substitution reactions. The pyridine ring itself can participate in the formation of metal-organic frameworks (MOFs) or other coordination compounds.

Picolinate (B1231196) derivatives, in a broader sense, are utilized in creating materials with specific electronic and optical properties. For instance, picolinate-based ligands have been incorporated into zinc(II) coordination polymers that exhibit luminescence, with potential applications as sensors for specific ions and organic compounds. Theoretical studies on aluminum complexes containing picolinate ligands have explored how substitutions on the picolinate ring can tune the emission color of organic light-emitting diode (OLED) materials. These examples highlight the potential of picolinate structures in the design of advanced materials.

Table 1: Potential Applications of Picolinate Derivatives in Functional Organic Materials

| Application Area | Potential Role of Picolinate Moiety | Example of a Picolinate-based System (General) |

| Luminescent Materials | Ligand in metal complexes, influencing emission properties. | Zinc(II) picolinate-based coordination polymers for sensing. |

| Organic Electronics | Component of molecules for OLEDs, tuning emission color. | Aluminum complexes with substituted picolinate ligands. |

| Metal-Organic Frameworks | Building block for porous structures with catalytic or sorption properties. | Picolinic acid derivatives used as linkers in MOFs. |

This table is illustrative of the potential of the picolinate class of compounds and does not represent specific research conducted with this compound.

Incorporation into Polymer Science Applications

In polymer science, monomers containing functional groups are crucial for developing polymers with tailored properties. The amino and ester groups of this compound make it a candidate for use as a monomer or a modifying agent in polymerization processes. The primary amino group could potentially react with compounds like diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The ester group could be susceptible to hydrolysis, which might be a desirable feature for creating biodegradable polymers.

The methoxy group and the nitrogen atom in the pyridine ring can influence the final properties of a polymer, such as its thermal stability, solubility, and ability to coordinate with metal ions. This could lead to applications in areas like specialty plastics, coatings, or as components in stimuli-responsive materials.

Despite this potential, there is a lack of specific studies in the available scientific and patent literature that detail the incorporation of this compound into polymers and the resulting material properties. Research in polymer science tends to focus on more readily available or economically viable monomers, and it is possible that the specific synthetic route to or properties of polymers derived from this compound have not yet been explored or reported.

Table 2: Theoretical Polymerization Reactions Involving this compound

| Polymerization Type | Potential Role of this compound | Resulting Polymer Class (Theoretical) |

| Polycondensation | Diamine monomer | Polyamide, Polyurea |

| Modification of Pre-formed Polymers | Grafting agent via the amino group | Modified polymers with tailored surface properties or functionalities. |

This table presents theoretical possibilities based on the functional groups present in the molecule and does not reflect experimentally verified polymerizations of this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-6-methoxypicolinate, and how do reaction conditions influence product purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example:

- Substitution reactions : Use amines or alcohols under basic conditions (e.g., sodium methoxide) to modify the pyridine ring .

- Oxidation/Reduction : Hydrogen peroxide or LiAlH4 may introduce hydroxyl or amine groups, respectively . Product purity depends on stoichiometric control, temperature (e.g., reflux vs. room temperature), and catalyst selection. Impurities often arise from incomplete substitution or side reactions, necessitating purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound and its derivatives?

- NMR : The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm. The ethyl ester (-COOCH2CH3) shows characteristic triplets (δ 1.2–1.4 ppm for CH3 and δ 4.2–4.4 ppm for CH2) .

- IR : The ester carbonyl (C=O) absorbs at ~1700–1750 cm⁻¹, while the amino (-NH2) group shows peaks near 3300–3500 cm⁻¹ . Cross-referencing with computational simulations (e.g., OPLS-AA molecular dynamics) can validate spectral assignments .

Intermediate Research Questions

Q. What are the key challenges in optimizing yields for this compound derivatives during scale-up?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may complicate purification.

- Catalyst compatibility : Palladium on carbon (Pd/C) is effective for hydrogenation but sensitive to sulfur-containing impurities .

- Temperature control : Exothermic reactions (e.g., reductions with LiAlH4) require slow reagent addition to avoid decomposition . Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in medicinal chemistry applications?

The methoxy group at position 6 is electron-donating, activating the ring for electrophilic substitution at position 4. The amino group at position 3 can act as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzyme active sites) . Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

- Varied assay conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffers), or cell lines .

- Stereochemical factors : Unreported enantiomers or tautomeric forms may exhibit divergent activities . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and publish full experimental protocols to ensure reproducibility .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

- Hydrolysis studies : Perform under acidic (HCl) or basic (NaOH) conditions to identify ester cleavage products .

- Photodegradation : Use UV-Vis spectroscopy to monitor breakdown products under simulated sunlight .

- Mass spectrometry (LC-MS) : Track degradation intermediates and propose pathways via fragmentation patterns .

Methodological Guidance

Q. How should researchers design experiments to compare this compound with structurally similar compounds (e.g., Ethyl 6-methoxy analogs)?

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with ethoxy) and assess changes in solubility, bioavailability, or target binding .

- Crystallography : Resolve X-ray structures to correlate steric effects with activity .

- Docking simulations : Use software like AutoDock to predict binding modes relative to analogs .

Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing dose-response data in this compound bioactivity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- Error analysis : Report confidence intervals and use ANOVA to compare replicate experiments .

- Visualization : Use heatmaps or 3D surface plots to illustrate synergistic/antagonistic effects in combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.